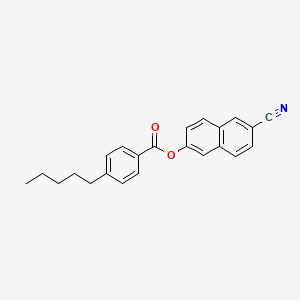
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is a chemical compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 6-nitronaphthalene, followed by reduction to 6-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction. The resulting 6-cyanonaphthalene is then esterified with 4-pentylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 6-carboxynaphthalene-2-yl 4-pentylbenzoate.
Reduction: 6-aminonaphthalene-2-yl 4-pentylbenzoate.
Substitution: Various halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. In materials science, its structural properties contribute to the formation of ordered phases in liquid crystals or enhance the conductivity of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure but with a longer alkyl chain, affecting its solubility and phase behavior.
(6-cyanonaphthalen-2-yl) 4-heptylbenzoate: Another analog with a different alkyl chain length, influencing its physical properties.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is unique due to its specific combination of a cyano-substituted naphthalene ring and a pentylbenzoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
58573-85-6 |
|---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H21NO2/c1-2-3-4-5-17-6-9-19(10-7-17)23(25)26-22-13-12-20-14-18(16-24)8-11-21(20)15-22/h6-15H,2-5H2,1H3 |
InChI Key |
KUEXCDJGCYLJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
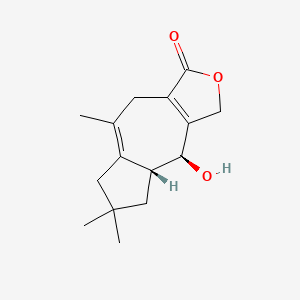
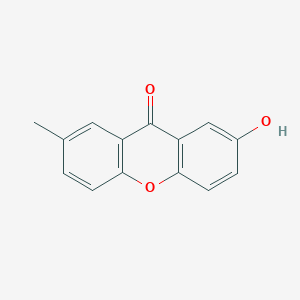
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
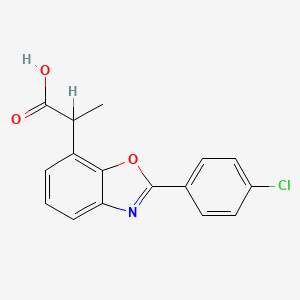
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
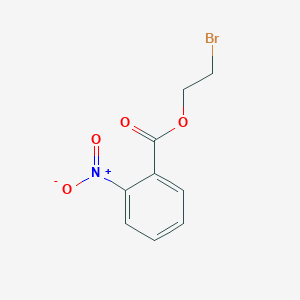
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
